N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-13-6-5-12(22-13)11-8-21-15(18-11)19-14(20)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFXPKMRPYKNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide typically involves a multi-step process. One common method starts with the preparation of 4-(5-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then reacted with 4-cyanobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanobenzamide moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in treating inflammatory conditions and certain types of cancer.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and substituents of the target compound with analogs from the evidence:
Key Observations :
- Lipophilicity: The 5-chlorothiophene in the target likely increases lipophilicity compared to morpholinomethyl (4d) or methoxyphenyl () groups, which may enhance membrane permeability.
- Hydrogen Bonding: Unlike the 2,4-difluorobenzamide in , the cyano group lacks H-bond donors, possibly reducing crystal packing stability but increasing metabolic resistance .
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H8ClN3OS
- CAS Number : 123971-45-9
- Molecular Weight : 273.73 g/mol
It contains a thiophene ring, a thiazole moiety, and a cyanobenzamide group, which contribute to its diverse biological activities.
Target Enzymes and Pathways
Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in inflammatory processes. Notably, it has shown potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in various inflammatory diseases.
Biochemical Pathways
The compound's interaction with COX enzymes leads to a reduction in prostaglandin synthesis, which mediates inflammation and pain. The inhibition of COX-2 has been linked to reduced symptoms in models of arthritis and other inflammatory conditions .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, showing significant inhibition of cell proliferation with IC50 values ranging from 5 to 10 µM .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been validated through various assays. In one study, it demonstrated potent inhibition of COX-1 and COX-2 with IC50 values significantly lower than those of standard anti-inflammatory drugs like celecoxib. This suggests its potential utility in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
- In Vitro Cytotoxicity :
- Anti-inflammatory Activity :
- Selectivity Studies :
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-cyanobenzamide?
The compound can be synthesized via nucleophilic acyl substitution. A typical method involves reacting 5-chlorothiazol-2-amine with 4-cyanobenzoyl chloride in pyridine under stirring at room temperature for 12–24 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol. Monitoring by TLC ensures reaction completion, and post-synthesis washing with NaHCO₃ removes acidic impurities .
Q. How can crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry and intermolecular interactions. For example, SCXRD analysis of analogous compounds reveals centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds (e.g., bond length: 2.12 Å) and additional stabilization via C–H⋯F/O interactions. Refinement with riding H-atom models (C–H = 0.93 Å, N–H = 0.86 Å) and software like SHELXL ensures accuracy in bond angle/thermal parameter determination .
Advanced Research Questions
Q. How can computational methods elucidate electronic properties relevant to bioactivity?
Tools like Multiwfn enable wavefunction analysis to map electrostatic potential (ESP), electron localization function (ELF), and bond order. For instance, ESP surfaces can identify nucleophilic/electrophilic regions (e.g., the cyano group’s electron-withdrawing effect), while topology analysis of electron density reveals critical points for hydrogen bonding. These insights guide hypotheses about enzyme-binding interactions (e.g., PFOR inhibition via amide anion conjugation) .
Q. What experimental strategies validate proposed enzyme inhibition mechanisms?
In vitro assays targeting PFOR (pyruvate:ferredoxin oxidoreductase) activity can quantify inhibition. Compare enzyme kinetics (Km/Vmax) with and without the compound. Structural analogs (e.g., nitazoxanide derivatives) show that amide anions disrupt the enzyme’s flavin cofactor binding. Pair this with molecular docking (AutoDock Vina) to simulate binding poses, focusing on hydrogen bonds (e.g., N1–H1⋯N2) and hydrophobic contacts with the thiophene-thiazole core .
Q. How do structural modifications impact adenosine receptor affinity in thiazole-based analogs?
Structure-activity relationship (SAR) studies reveal that replacing the benzamide group with cyclopentanamide retains adenosine A₂A receptor affinity (IC₅₀: ~5 µM), while fluorination at the 4-position enhances metabolic stability. Use radioligand binding assays (³H-CGS21680) to measure affinity shifts. Computational models (e.g., QSAR) further correlate logP values with membrane permeability .
Data Contradiction Analysis
Conflicting Bioactivity Results
If inconsistent enzyme inhibition data arise, consider:
- Solvent Effects : DMSO residues from stock solutions may alter protein conformation.
- Crystallographic Variability : Polymorphism (e.g., differences in hydrogen-bonded dimers) can affect solubility and bioavailability. SCXRD and DSC (differential scanning calorimetry) identify polymorphic forms .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters (Analogous Compound)
| Parameter | Value |
|---|---|
| Space group | P212121 |
| Unit cell dimensions | a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å |
| Hydrogen bonds | N1–H1⋯N2 (2.12 Å), C4–H4⋯F2 (2.35 Å) |
| R-factor | 0.042 |
Q. Table 2: Computational Analysis Workflow
| Step | Tool/Method | Output |
|---|---|---|
| Wavefunction Generation | Gaussian 16 (DFT/B3LYP) | Electron density/ESP maps |
| Topology Analysis | Multiwfn | Bond critical points (BCPs) |
| Docking Simulation | AutoDock Vina | Binding energy (ΔG, kcal/mol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
